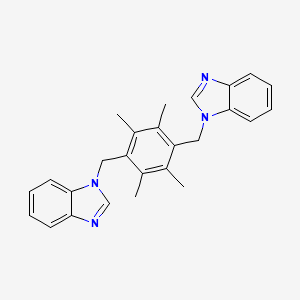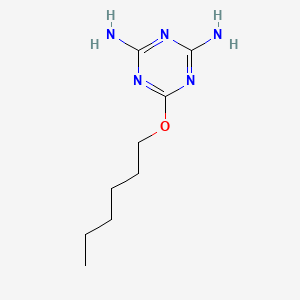
3-Amino-7-chloroquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-chloroquinoline dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloroquinoline dihydrochloride can be achieved through several methods. One common approach involves the use of 4-chloro-1-methyl-2-nitrobenzene as a starting material. The process includes the following steps :
Formylation Reaction: 4-chloro-1-methyl-2-nitrobenzene reacts with N,N-dimethylformamide dimethyl acetal to produce 4-chloro-2-nitrobenzaldehyde.
Cyclization Reaction: The 4-chloro-2-nitrobenzaldehyde undergoes cyclization with 3,3-diethoxypropionic acid ethyl ester to form 7-chloro-3-quinolinecarboxylic acid ethyl ester.
Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 7-chloro-3-quinolinecarboxylic acid.
Curtius Rearrangement: The acid undergoes Curtius rearrangement with azidodiphenylphosphate to produce 3-tert-butyloxycarbonyl amino-7-chloroquinoline.
Deprotection: Finally, the tert-butyloxycarbonyl group is removed to obtain 3-Amino-7-chloroquinoline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is designed to be cost-effective, with high yields and easy scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chloroquinoline dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amino group allows for condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Schiff Bases: Formed through condensation reactions with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-7-chloroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-7-chloroquinoline dihydrochloride involves its interaction with biological targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound may also interact with DNA and enzymes, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-7-chloroquinoline
- 4-Amino-8-chloroquinoline
Uniqueness
3-Amino-7-chloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different levels of efficacy and selectivity in various applications .
Properties
Molecular Formula |
C9H9Cl3N2 |
|---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
7-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H |
InChI Key |
RUPLHGWAGAMBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)



![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)






![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
